3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid
Overview
Description
3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a piperidine ring protected by a tert-butoxycarbonyl (Boc) group, a methoxy group, and a benzoic acid moiety. It is a versatile molecule used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Protection of Piperidine: The synthesis begins with the protection of piperidine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP) in acetonitrile solution.
Formation of Methoxy Group: The protected piperidine is then reacted with 3-hydroxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the methoxybenzoic acid derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation reactions to form various derivatives, such as aldehydes or carboxylic acids.
Reduction: The piperidine ring can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and aprotic solvents like dimethyl sulfoxide (DMSO) are employed.
Major Products Formed:
Oxidation: Benzoic acid derivatives, such as benzaldehyde and benzoic acid.
Reduction: Piperidine derivatives, such as piperidinol.
Substitution: Various substituted benzoic acids and piperidines.
Scientific Research Applications
This compound is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of materials and chemicals for industrial processes.
Mechanism of Action
The mechanism by which 3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-(Methoxybenzyl)piperidine: Similar structure but lacks the Boc protecting group.
3-(Aminomethyl)piperidine: Similar core structure but different functional groups.
Uniqueness: 3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. This feature distinguishes it from other similar compounds and enhances its utility in various applications.
Properties
IUPAC Name |
3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-9-5-6-13(11-19)12-23-15-8-4-7-14(10-15)16(20)21/h4,7-8,10,13H,5-6,9,11-12H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFILXYOQWWBFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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